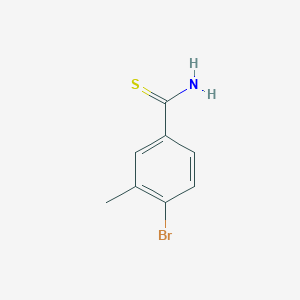

4-Bromo-3-methylbenzenecarbothioamide

Descripción general

Descripción

4-Bromo-3-methylbenzenecarbothioamide is a chemical compound with the CAS Number: 41963-21-7 . It has a molecular weight of 230.13 . The IUPAC name for this compound is 4-bromo-3-methylbenzenecarbothioamide .

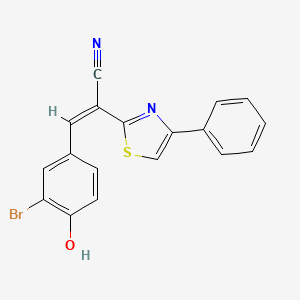

Molecular Structure Analysis

The InChI code for 4-Bromo-3-methylbenzenecarbothioamide is 1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Bromo-3-methylbenzenecarbothioamide is a powder that is stored at room temperature . It has a melting point of 139-140 degrees .Aplicaciones Científicas De Investigación

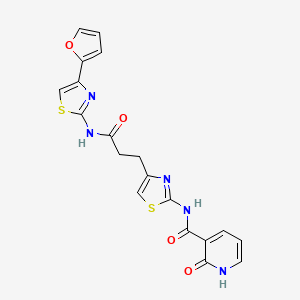

Radiosynthesis of Ligands for Serotonin Receptors : Mertens et al. (1994) synthesized a radioiodinated ligand with high affinity and selectivity for 5HT2-receptors, which is promising for gamma-emission tomography. This research contributes to the development of imaging probes for brain studies (Mertens et al., 1994).

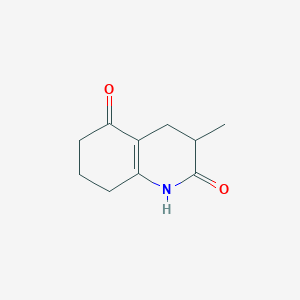

Phenothiazines Synthesis via Smiles Rearrangement : Sharma et al. (2002) reported the synthesis of phenothiazines, which have a broad spectrum of pharmacological activities, through the Smiles rearrangement of dimethylbenzenethiols. This process contributes to the field of medicinal chemistry (Sharma et al., 2002).

Electrochemical Formation of Tetrahydrofuran Derivatives : Esteves et al. (2007) studied the controlled-potential reduction of bromoethers catalyzed by nickel, leading to high yields of tetrahydrofuran derivatives. This work has implications in organic synthesis (Esteves et al., 2007).

Amyloid Imaging Probes for Neurodegenerative Disorders : Ishikawa et al. (2004) explored the use of thioflavin and Congo red derivatives as imaging probes for amyloid lesions in transmissible spongiform encephalopathies, providing insight into diagnostics and treatment of these diseases (Ishikawa et al., 2004).

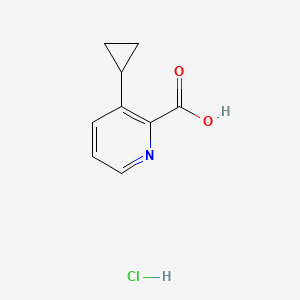

Synthesis of Thiazole Carboxylate : Jian-p (2014) described the synthesis of 4-hydroxybenzenecarbothioamide, used as an intermediate in the preparation of febuxostat, a medication for gout. This research is significant in pharmaceutical chemistry (Jian-p, 2014).

Antioxidant and Anticancer Activities of Bromophenol Derivatives : Dong et al. (2022) studied the biological activities of synthesized bromophenol derivatives, demonstrating their potential in antioxidant and anticancer applications. This research contributes to the development of new therapeutic agents (Dong et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-3-methylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFZNWLAZQWBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=S)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methylbenzenecarbothioamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)